2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid
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Overview
Description
2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C₁₃H₉BCl₃NO₃. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 2,5-dichlorophenyl isocyanate with 2-chlorophenylboronic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form stable carbon-carbon bonds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The primary mechanism of action for 2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
2-Chlorophenylboronic Acid: Similar structure but lacks the carbamoyl group.
2,5-Dichlorophenylboronic Acid: Similar structure but lacks the carbamoyl group.
Uniqueness
2-Chloro-5-(2,5-dichlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chlorine and carbamoyl groups, which provide additional sites for chemical modification and enhance its reactivity in various chemical reactions .
Properties
Molecular Formula |
C13H9BCl3NO3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
[2-chloro-5-[(2,5-dichlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl3NO3/c15-8-2-4-11(17)12(6-8)18-13(19)7-1-3-10(16)9(5-7)14(20)21/h1-6,20-21H,(H,18,19) |
InChI Key |
LGHQYAUSSYHBTK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)(O)O |
Origin of Product |
United States |
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